molecular formula C16H12ClNO2 B2963303 1-Benzyl-5-chloro-7-methylindole-2,3-dione CAS No. 1426932-15-1

1-Benzyl-5-chloro-7-methylindole-2,3-dione

Cat. No.: B2963303
CAS No.: 1426932-15-1
M. Wt: 285.73
InChI Key: DNPRARYHVGMXGM-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-7-methylindole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The compound’s structure features a benzyl group, a chlorine atom, and a methyl group attached to the indole core, which is further functionalized with two keto groups at positions 2 and 3.

Scientific Research Applications

1-Benzyl-5-chloro-7-methylindole-2,3-dione has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new indole derivatives with potential biological activities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its unique structure makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for a related compound, 5-Chloro-2-methylindole, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It also provides first-aid measures and fire-fighting measures .

Future Directions

Indoles have attracted increasing attention in recent years due to their biological and pharmaceutical activities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-chloro-7-methylindole-2,3-dione typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The specific synthesis of this compound may involve the following steps:

    Formation of the Indole Core: The initial step involves the formation of the indole core through the Fischer indole synthesis. For instance, the reaction of phenylhydrazine with a suitable ketone under acidic conditions can yield the indole core.

    Functionalization: The indole core is then functionalized by introducing the benzyl, chlorine, and methyl groups. This can be achieved through various substitution reactions using appropriate reagents and catalysts.

    Oxidation: The final step involves the oxidation of the indole core to introduce the keto groups at positions 2 and 3. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-chloro-7-methylindole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups or to remove the chlorine atom.

    Substitution: The benzyl, chlorine, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or other electrophiles/nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols or alkanes.

Comparison with Similar Compounds

1-Benzyl-5-chloro-7-methylindole-2,3-dione can be compared with other indole derivatives, such as:

    1-Benzyl-5-chloroindole-2,3-dione: Similar structure but lacks the methyl group at position 7.

    1-Benzyl-7-methylindole-2,3-dione: Similar structure but lacks the chlorine atom at position 5.

    5-Chloro-7-methylindole-2,3-dione: Similar structure but lacks the benzyl group at position 1.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

IUPAC Name

1-benzyl-5-chloro-7-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-10-7-12(17)8-13-14(10)18(16(20)15(13)19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPRARYHVGMXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2=O)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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